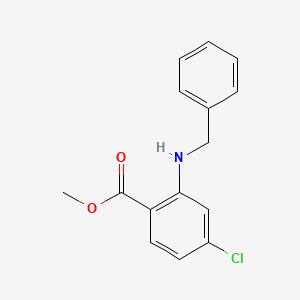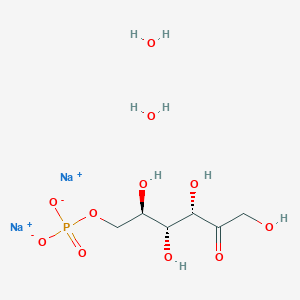
D-Fructose-6-phosphate (sodium salt hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-6-phosphate (sodium salt hydrate): is a sugar intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by glucose phosphate isomerase . This compound plays a crucial role in cellular metabolism and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Fructose-6-phosphate (sodium salt hydrate) can be synthesized enzymatically. The process involves the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase .
Industrial Production Methods: In industrial settings, the compound is typically produced using bacterial sources such as Corynebacterium . The process involves fermentation and subsequent purification to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Fructose-6-phosphate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced to form sugar alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various catalysts and solvents can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Oxidized sugars and acids.
Reduction: Sugar alcohols.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: D-Fructose-6-phosphate is used to study enzyme kinetics and mechanisms, particularly those involved in glycolysis .
Biology: It serves as a key intermediate in metabolic pathways, making it essential for research in cellular metabolism and energy production .
Medicine: The compound is used in cancer research to understand the metabolic pathways that cancer cells rely on for growth and survival .
Industry: D-Fructose-6-phosphate is utilized in the production of various biochemical reagents and as a standard in analytical chemistry .
Mécanisme D'action
D-Fructose-6-phosphate exerts its effects by participating in the glycolytic pathway. It is isomerized from glucose-6-phosphate and further phosphorylated to fructose-1,6-bisphosphate, which is a rate-limiting step in glycolysis . This process is crucial for the production of ATP, the energy currency of the cell.
Comparaison Avec Des Composés Similaires
- D-Glucose-6-phosphate
- D-Fructose-1,6-bisphosphate
- D-Glucose
Comparison:
- D-Glucose-6-phosphate: Like D-Fructose-6-phosphate, it is an intermediate in glycolysis but is the precursor in the isomerization reaction.
- D-Fructose-1,6-bisphosphate: This compound is formed by the phosphorylation of D-Fructose-6-phosphate and is a key intermediate in glycolysis.
- D-Glucose: It is the starting material for the glycolytic pathway and is isomerized to form D-Fructose-6-phosphate.
Uniqueness: D-Fructose-6-phosphate is unique in its role as a central intermediate in glycolysis, bridging the conversion of glucose to pyruvate and facilitating the production of energy in cells .
Propriétés
Formule moléculaire |
C6H15Na2O11P |
|---|---|
Poids moléculaire |
340.13 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate;dihydrate |
InChI |
InChI=1S/C6H13O9P.2Na.2H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;2*1H2/q;2*+1;;/p-2/t4-,5-,6-;;;;/m1..../s1 |
Clé InChI |
CDLRMALLOSORSP-ZOPBSDICSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







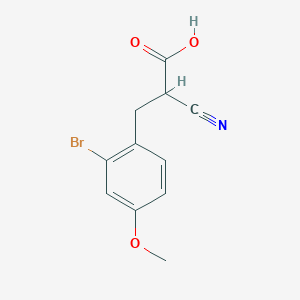


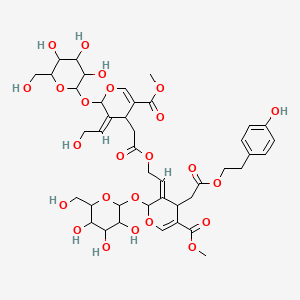
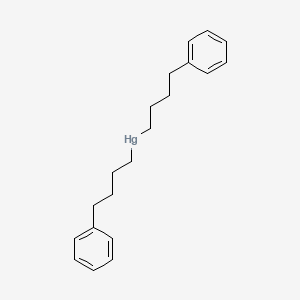
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
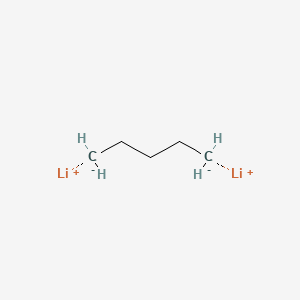
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
